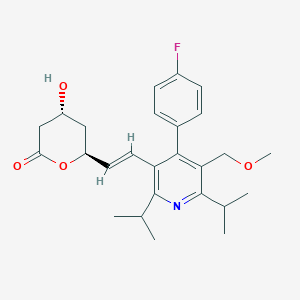![molecular formula C11H17N3S B15133944 9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine](/img/structure/B15133944.png)
9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Thia-3,7-diazatricyclo[84002,7]tetradec-2-en-8-imine is a heterocyclic compound characterized by its unique tricyclic structure incorporating sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiourea derivative with a suitable diene in the presence of a catalyst can yield the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, 9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It is being investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its ability to interact with biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability, mechanical strength, and resistance to degradation .
Mechanism of Action
The mechanism of action of 9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-8-thia-4,6-diazatricyclo[7.5.0.0{2,7}]tetradeca-1(9),2(7),3,5-tetraene
- 9-Thia-3,7,11-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,11,13-tetraen-8-imine
Uniqueness
Compared to similar compounds, 9-Thia-3,7-diazatricyclo[84002,7]tetradec-2-en-8-imine stands out due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms
Properties
Molecular Formula |
C11H17N3S |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
9-thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine |
InChI |
InChI=1S/C11H17N3S/c12-11-14-7-3-6-13-10(14)8-4-1-2-5-9(8)15-11/h8-9,12H,1-7H2 |
InChI Key |
KDISGPCNUXTUAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3=NCCCN3C(=N)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B15133885.png)
![Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-](/img/structure/B15133891.png)
![4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B15133892.png)








